Comparative Dihydropyrimidine Dehydrogenase (DPD) Kinetics: Thymine Exhibits 34-Fold Weaker Inhibition than Uridine
In a head-to-head in vitro study using rat liver dihydropyrimidine dehydrogenase (DPD), thymine demonstrated a specific activity of 0.56 nmol/min/mg protein, which is 18% lower than uracil (0.68 nmol/min/mg) and 32% lower than 5-fluorouracil (0.82 nmol/min/mg) [1]. Furthermore, thymidine (the nucleoside form of thymine) exhibited a Ki of 24 µM as a noncompetitive inhibitor of DPD, which is 34-fold higher (i.e., weaker inhibition) than the Ki of uridine (0.71 µM) [1].
| Evidence Dimension | DPD specific activity and inhibition constant (Ki) |
|---|---|
| Target Compound Data | Specific activity: 0.56 nmol/min/mg (thymine); Ki: 24 µM (thymidine) |
| Comparator Or Baseline | Uracil specific activity: 0.68 nmol/min/mg; Uridine Ki: 0.71 µM |
| Quantified Difference | Specific activity: 18% lower for thymine vs. uracil; Ki: 34-fold higher for thymidine vs. uridine |
| Conditions | Rat liver DPD enzyme, in vitro assay |
Why This Matters
This quantifies thymine's distinct metabolic handling by a key pyrimidine catabolic enzyme, critical for studies involving 5-fluorouracil or uridine metabolism and for avoiding unintended off-target effects in cellular assays.
- [1] Tuchman, M., O'Dea, R. F., Ramnaraine, M. L., & Mirkin, B. L. (1985). Effects of uridine and thymidine on the degradation of 5-fluorouracil, uracil, and thymine by rat liver dihydropyrimidine dehydrogenase. Cancer Research, 45(11 Pt 1), 5553–5556. View Source
